N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide
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Overview
Description
N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide is a complex organic compound that features a benzamide group linked to a tetrazole ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction. Finally, the benzamide group is introduced via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the tetrazole formation and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
Mechanism of Action
The mechanism of action of N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzamide group.
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring instead of a tetrazole ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Features a pyrazine ring and piperazine/homopiperazine moiety
Uniqueness
N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide is unique due to the presence of both a tetrazole and a benzamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N6O |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(5-pyridin-4-yltetrazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(12-4-2-1-3-5-12)16-10-20-18-13(17-19-20)11-6-8-15-9-7-11/h1-9H,10H2,(H,16,21) |
InChI Key |
CFBLNTIWSPFUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN2N=C(N=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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